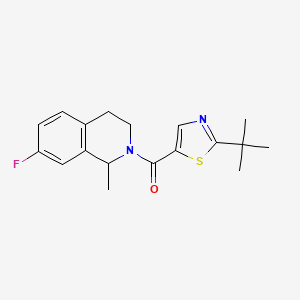![molecular formula C22H25N3O B7634754 2-(Benzimidazol-1-yl)-1-[2-(3,5-dimethylphenyl)pyrrolidin-1-yl]propan-1-one](/img/structure/B7634754.png)
2-(Benzimidazol-1-yl)-1-[2-(3,5-dimethylphenyl)pyrrolidin-1-yl]propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Benzimidazol-1-yl)-1-[2-(3,5-dimethylphenyl)pyrrolidin-1-yl]propan-1-one is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is commonly known as BDP and is a potent inhibitor of protein-protein interactions. BDP has been studied extensively in the field of medicinal chemistry, and its potential applications in drug development have been explored.
Wirkmechanismus
BDP inhibits protein-protein interactions by binding to the hydrophobic pockets on the surface of proteins. This binding prevents the interaction between two proteins, which is essential for the function of many proteins. BDP has been shown to inhibit the interaction between various proteins, including p53-MDM2, Bcl-xL-Bak, and HIF-1α-p300.
Biochemical and Physiological Effects:
BDP has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by inhibiting the interaction between p53 and MDM2. BDP has also been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, BDP has been shown to have neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of BDP is its potency as an inhibitor of protein-protein interactions. It has been shown to be effective at low concentrations, making it a valuable tool for studying protein-protein interactions. However, BDP has some limitations, including its solubility in water, which can make it challenging to use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on BDP. One area of interest is the development of BDP-based drugs for the treatment of cancer and neurodegenerative diseases. Another area of interest is the study of the structure-activity relationship of BDP and its derivatives. Additionally, BDP could be used as a tool to study the role of protein-protein interactions in various biological processes.
Synthesemethoden
The synthesis of BDP involves the reaction of 2-aminobenzimidazole with 3,5-dimethylphenylpyrrolidine-2,5-dione in the presence of acetic anhydride. The resulting product is then purified through column chromatography to obtain pure BDP. This synthesis method has been described in detail in a research paper published in the Journal of Organic Chemistry.
Wissenschaftliche Forschungsanwendungen
BDP has been extensively studied in the field of medicinal chemistry due to its potential applications in drug development. It has been shown to be a potent inhibitor of protein-protein interactions, which is a critical target for drug development. BDP has been studied in the context of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Eigenschaften
IUPAC Name |
2-(benzimidazol-1-yl)-1-[2-(3,5-dimethylphenyl)pyrrolidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O/c1-15-11-16(2)13-18(12-15)20-9-6-10-24(20)22(26)17(3)25-14-23-19-7-4-5-8-21(19)25/h4-5,7-8,11-14,17,20H,6,9-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APJGCQSQGFTRPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C2CCCN2C(=O)C(C)N3C=NC4=CC=CC=C43)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[phenyl(1,3-thiazol-2-yl)methyl]-1-propan-2-ylpyrazole-3-carboxamide](/img/structure/B7634677.png)
![[2-(3,4-difluorophenyl)cyclopropyl]-[2-[5-(3-fluorophenyl)-1H-imidazol-2-yl]piperidin-1-yl]methanone](/img/structure/B7634686.png)

![1-[2-(4-Methylphenoxy)ethyl]pyrrolidine](/img/structure/B7634704.png)
![2-[(4-Methylpyrazol-1-yl)methyl]-4-(4-phenylquinazolin-2-yl)morpholine](/img/structure/B7634719.png)

![3-ethyl-7-(1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine-5-carbonyl)-1H-quinazoline-2,4-dione](/img/structure/B7634728.png)
![(2-Propan-2-ylsulfonylphenyl)-(1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)methanone](/img/structure/B7634732.png)
![N-[2-(4-ethyl-1,2,4-triazol-3-yl)ethyl]-3-[2-(4-fluorophenyl)-1H-indol-3-yl]propanamide](/img/structure/B7634751.png)
![N-(2,3-difluorophenyl)-2-[2-(3,5-dimethylphenyl)pyrrolidin-1-yl]-2-oxoacetamide](/img/structure/B7634761.png)
![N-[1-(diethylsulfamoyl)piperidin-4-yl]thiophene-3-carboxamide](/img/structure/B7634765.png)

![1-(1H-indol-3-yl)-2-[[5-(1,2,4-triazol-1-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl]propan-1-one](/img/structure/B7634783.png)
![N-[4-[acetyl(methyl)amino]phenyl]-3-aminopyrazine-2-carboxamide](/img/structure/B7634789.png)